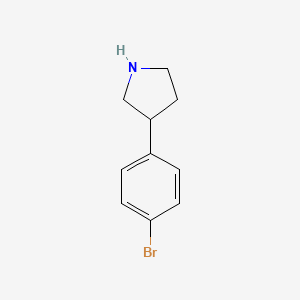

3-(4-Bromophenyl)pyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-bromophenyl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-4,9,12H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXTSCISDZDBQEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(4-Bromophenyl)pyrrolidine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 3-Arylpyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1] Its non-planar, sp³-hybridized structure allows for a greater exploration of three-dimensional chemical space compared to flat, aromatic systems, which is often crucial for enhancing binding affinity, selectivity, and pharmacokinetic properties.[2] Among substituted pyrrolidines, the 3-arylpyrrolidine motif is of particular interest. These structures are potent and selective ligands for various biological targets, including serotonin and dopamine receptors, and have shown activity in diverse areas such as leishmaniasis and histone deacetylation.[3]

This guide focuses on 3-(4-Bromophenyl)pyrrolidine , a key building block in modern drug discovery. The presence of a bromine atom on the phenyl ring offers a versatile handle for further chemical modification, typically through palladium-catalyzed cross-coupling reactions, allowing for the synthesis of complex molecular architectures. This document provides a comprehensive overview of its physical and chemical properties, synthetic methodologies, and critical applications, particularly its role as a precursor in the development of novel kinase inhibitors.

Physicochemical Properties

Understanding the fundamental physical and chemical properties of this compound is essential for its effective use in synthesis and drug design. The compound is most commonly handled in its hydrochloride salt form, which typically improves stability and handling characteristics.

General and Predicted Properties

While extensive experimental data for the free base is not widely published, predicted properties provide a useful baseline for experimental design. The hydrochloride salt is commercially available as a white to off-white solid.[4]

| Property | This compound (Free Base) | This compound HCl | Reference |

| Molecular Formula | C₁₀H₁₂BrN | C₁₀H₁₃BrClN | [1][5] |

| Molecular Weight | 226.11 g/mol | 262.57 g/mol | [1][5] |

| Appearance | - | White to off-white solid | [4] |

| CAS Number | 1469974-99-9 | 1187931-39-0 | [1] |

| Boiling Point | 293.4 ± 33.0 °C (Predicted) | - | |

| Density | 1.369 ± 0.06 g/cm³ (Predicted) | - | |

| pKa | 9.99 ± 0.10 (Predicted) | - | |

| Storage | - | Inert atmosphere, Room Temperature | [4] |

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the structure and purity of this compound. While complete spectral data is not publicly cataloged, vendor information confirms the availability of NMR, IR, and MS data for the hydrochloride salt.[6] Based on the known structure, the expected spectral features can be reliably predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the bromophenyl ring will appear as a characteristic AA'BB' system in the aromatic region (typically δ 7.0-7.6 ppm). The protons on the pyrrolidine ring will appear in the upfield region (typically δ 2.0-4.0 ppm). The methine proton at the C3 position, being adjacent to the aromatic ring, will be shifted further downfield compared to the other pyrrolidine protons.

-

¹³C NMR: The carbon NMR spectrum will show four signals for the aromatic carbons, with the carbon atom directly bonded to the bromine atom being significantly influenced by the heavy atom effect. Four distinct signals are also expected for the pyrrolidine ring carbons.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern. For the free base, the molecular ion peak [M]⁺ would be expected at m/z 226 and 228 with an approximate 1:1 ratio, which is characteristic of a monobrominated compound. The fragmentation of pyrrolidine-containing compounds often involves cleavage of the bonds adjacent to the nitrogen atom.[7] For the hydrochloride salt, electrospray ionization (ESI) in positive mode would show the protonated molecule [M+H]⁺ at m/z 226.02258.[8]

Synthesis of this compound

The synthesis of 3-arylpyrrolidines can be challenging. A state-of-the-art and efficient method involves the palladium-catalyzed hydroarylation of N-protected pyrrolines. This approach offers a direct route from readily available starting materials.[3]

Key Synthetic Strategy: Palladium-Catalyzed Hydroarylation

The core of this synthetic approach is a reductive Mizoroki-Heck reaction. Unlike traditional Heck reactions that yield unsaturated products, this hydroarylation process intercepts a key palladium-hydride intermediate to deliver the saturated pyrrolidine ring.

Caption: General workflow for the synthesis of 3-arylpyrrolidines.

Detailed Experimental Protocol (Exemplary)

The following is a representative, step-by-step protocol based on established palladium-catalyzed hydroarylation methods.[3] Note: This is a generalized procedure and should be adapted and optimized for specific laboratory conditions.

Step 1: Reaction Setup

-

To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add Palladium(II) acetate (Pd(OAc)₂, catalyst) and a suitable phosphine ligand (e.g., Tri(o-tolyl)phosphine, P(o-Tol)₃).

-

Add the N-protected pyrroline (e.g., N-Boc-3-pyrroline) and the arylating agent (e.g., 4-bromoiodobenzene). The use of an aryl halide with two different halogens allows for selective oxidative addition.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add a suitable solvent, such as acetonitrile (MeCN) or dimethylformamide (DMF), via syringe.

Step 2: Reaction Execution

-

Add the hydride source, typically formic acid (HCO₂H), and a base (e.g., triethylamine, Et₃N) to the reaction mixture. The formic acid serves as the source of the hydride that reduces the intermediate alkene.

-

Heat the reaction mixture to the required temperature (e.g., 80-100 °C) and stir for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

Step 3: Work-up and Purification

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the N-protected this compound.

Step 4: Deprotection

-

Dissolve the purified N-protected intermediate in a suitable solvent (e.g., dichloromethane for a Boc group).

-

Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, and stir at room temperature until the deprotection is complete (monitored by TLC).

-

Remove the solvent and excess acid under reduced pressure to yield the desired this compound, often as its corresponding salt (e.g., hydrochloride or trifluoroacetate).

Applications in Drug Discovery: A Key Intermediate for ALK2 Inhibitors

A primary and highly significant application of this compound is its use as a crucial intermediate in the synthesis of potent and selective inhibitors of Activin receptor-like kinase 2 (ALK2).[4]

The Role of ALK2 in Disease

ALK2, also known as ACVR1, is a transmembrane kinase that plays a critical role in the bone morphogenetic protein (BMP) signaling pathway.[9] Aberrant, gain-of-function mutations in the ACVR1 gene are the underlying cause of Fibrodysplasia Ossificans Progressiva (FOP), a rare and devastating genetic disorder characterized by the progressive formation of bone in soft tissues.[10] Furthermore, hyperactivation of ALK2 signaling is also implicated in Diffuse Intrinsic Pontine Glioma (DIPG), a fatal pediatric brain cancer.[10] Consequently, the development of selective ALK2 inhibitors has emerged as a promising therapeutic strategy for these diseases.

Incorporation into Pyrazolopyrimidine-Based Inhibitors

This compound serves as a key building block for a novel series of pyrazolopyrimidine-based ALK2 inhibitors.[9] The synthesis involves coupling the pyrrolidine derivative to the core heterocyclic scaffold.

Caption: Synthesis of ALK2 inhibitors using the pyrrolidine intermediate.

The secondary amine of the pyrrolidine acts as a nucleophile, displacing a leaving group on the pyrazolopyrimidine core. The bromophenyl moiety is then typically utilized in a subsequent Suzuki or other palladium-catalyzed cross-coupling reaction to introduce further diversity and optimize the inhibitor's properties. Structure-activity relationship (SAR) studies have shown that the specific vectors and substitution patterns around the core scaffold are critical for achieving high potency and selectivity against ALK2 over other related kinases.[9] The 3-substituted pyrrolidine provides a key directional vector for substituents to probe and interact with specific pockets within the kinase active site.

Safety and Handling

As with all laboratory chemicals, this compound and its hydrochloride salt should be handled with appropriate care. It is recommended to handle the material in a well-ventilated fume hood, wearing personal protective equipment including gloves, safety glasses, and a lab coat. For the hydrochloride salt, storage in an inert atmosphere at room temperature is advised.[4]

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its 3-arylpyrrolidine structure provides a three-dimensional framework beneficial for optimizing drug-target interactions, while the bromophenyl group serves as a key handle for synthetic diversification. Its demonstrated utility in the synthesis of potent and selective ALK2 inhibitors highlights its importance for developing therapeutics for rare and debilitating diseases like FOP and DIPG. A thorough understanding of its physicochemical properties and synthetic routes, as outlined in this guide, is paramount for its successful application in research and development.

References

- 1. This compound hydrochloride | 1187931-39-0 [chemicalbook.com]

- 2. Pyrrolidine synthesis [organic-chemistry.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. This compound hydrochloride CAS#: 1187931-39-0 [amp.chemicalbook.com]

- 5. appchemical.com [appchemical.com]

- 6. This compound hydrochloride(1187931-39-0) 1H NMR spectrum [chemicalbook.com]

- 7. Identification of five pyrrolidinyl substituted cathinones and the collision-induced dissociation of electrospray-generated pyrrolidinyl substituted cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PubChemLite - this compound hydrochloride (C10H12BrN) [pubchemlite.lcsb.uni.lu]

- 9. Discovery of Novel Pyrazolopyrimidines as Potent, Selective, and Orally Bioavailable Inhibitors of ALK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Structure Elucidation of 3-(4-Bromophenyl)pyrrolidine

Section 1: Introduction

1.1 The Pyrrolidine Scaffold in Modern Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, alkaloids, and FDA-approved drugs.[1][2] Its stereochemical complexity and ability to engage in key hydrogen bonding interactions make it an invaluable component in designing molecules with specific biological activities, from antiviral to anticancer agents.[1] As such, the synthesis of novel, substituted pyrrolidines is a cornerstone of many drug discovery programs.[2][3]

1.2 Introducing 3-(4-Bromophenyl)pyrrolidine: A Key Synthetic Intermediate

This compound is a synthetic intermediate of significant interest. The presence of a secondary amine offers a reactive handle for further functionalization, while the bromophenyl moiety is primed for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This dual functionality makes it a versatile building block for creating libraries of complex molecules. For instance, it is a useful reagent for the preparation of pyrazolopyrimidines for potential therapeutic applications.[4]

1.3 The Imperative of Rigorous Structural Verification

In any synthetic campaign, particularly in a regulated environment like drug development, the structural identity and purity of every intermediate must be confirmed without ambiguity. An incorrect structural assignment can lead to the loss of months of research, invalidation of biological data, and significant financial repercussions. This guide presents a multi-faceted, self-validating analytical workflow for the complete structure elucidation and confirmation of this compound, grounded in field-proven spectroscopic and analytical techniques.

Section 2: The Foundational Analysis - Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and informative technique for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, a combination of 1D and 2D NMR experiments is essential to create an unassailable connectivity map.

Pillar 1: Proton (¹H) NMR - Mapping the Hydrogen Framework

The ¹H NMR spectrum provides the first critical look at the molecule's proton environment. We expect to see distinct signals for the aromatic protons of the bromophenyl ring and the aliphatic protons of the pyrrolidine ring.

-

Aromatic Region (approx. 7.0-7.5 ppm): The para-substituted bromophenyl group will exhibit a characteristic AA'BB' system, which often appears as two distinct, mutually coupled doublets. The symmetry of the substitution pattern is the key insight here.

-

Aliphatic Region (approx. 2.0-4.0 ppm): The seven protons on the pyrrolidine ring will present a more complex set of overlapping multiplets. The proton at the C3 position (methine), being adjacent to the aromatic ring, is expected to be the most downfield of this group.

-

Amine Proton (N-H): A broad singlet is expected, the chemical shift of which is highly dependent on solvent and concentration.

Pillar 2: Carbon (¹³C) NMR - Probing the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, we anticipate 8 distinct signals due to the molecule's symmetry.

-

Aromatic Carbons: Four signals are expected. The carbon bearing the bromine (C-Br) will be significantly shifted, as will the carbon attached to the pyrrolidine ring (ipso-carbon). The remaining four carbons will appear as two signals due to symmetry.

-

Aliphatic Carbons: Four signals are expected, corresponding to the four unique carbons of the pyrrolidine ring (C2, C3, C4, and C5).

Data Summary Table: Predicted NMR Chemical Shifts

| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) | Rationale |

| Pyrrolidine N-H | 1.5 - 3.0 (broad s) | - | Exchangeable proton, variable shift. |

| Pyrrolidine H2, H5 | 3.0 - 3.6 (m) | 50 - 55 | Carbons adjacent to nitrogen are deshielded. |

| Pyrrolidine H3 | 3.3 - 3.8 (m) | 40 - 45 | Methine proton, deshielded by aryl group. |

| Pyrrolidine H4 | 2.0 - 2.5 (m) | 30 - 35 | Methylene protons. |

| Aromatic H (ortho to Br) | ~7.45 (d) | ~132 | Standard aromatic region, ortho to halogen. |

| Aromatic H (meta to Br) | ~7.20 (d) | ~129 | Standard aromatic region, meta to halogen. |

| Aromatic C-ipso | - | 140 - 145 | Quaternary carbon attached to the pyrrolidine. |

| Aromatic C-Br | - | 120 - 125 | Quaternary carbon attached to bromine. |

Note: Predicted shifts are estimates and can vary based on solvent and experimental conditions.

Pillar 3: 2D NMR (COSY, HSQC, HMBC) - The Connectivity Blueprint

While 1D NMR suggests the pieces, 2D NMR proves how they connect.[5]

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It will establish the connectivity within the pyrrolidine ring, showing correlations from H2 -> H3 -> H4 -> H5.

-

HSQC (Heteronuclear Single Quantum Coherence): This directly links each proton to the carbon it is attached to, allowing for unambiguous assignment of the signals predicted in the table above.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate confirmation step. It reveals correlations between protons and carbons that are 2-3 bonds away. The crucial correlation will be from the H3 proton on the pyrrolidine ring to the ipso-carbon of the aromatic ring, definitively proving the 3-substitution pattern.

dot

Caption: Key HMBC correlation confirming the link between the pyrrolidine H3 and the aromatic ring.

Experimental Protocol for NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Solvent Choice: CDCl₃ is a common choice. If the N-H proton is of particular interest, DMSO-d₆ is preferable as it slows down proton exchange.

-

Data Acquisition:

-

Acquire a standard ¹H spectrum.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Acquire standard gradient-selected COSY, HSQC, and HMBC spectra.

-

-

Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin), applying Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly.

Section 3: Confirming Molecular Weight and Composition - Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, with high resolution, the elemental formula. It is a critical, self-validating check on the structure proposed by NMR.

High-Resolution Mass Spectrometry (HRMS)

HRMS is essential for confirming the molecular formula, C₁₀H₁₂BrN. Using a technique like Electrospray Ionization (ESI), the sample is ionized, typically forming the protonated molecule [M+H]⁺. HRMS measures the mass-to-charge ratio (m/z) of this ion to a high degree of precision (typically <5 ppm error).

Interpreting the Isotopic Signature of Bromine

A hallmark of any bromine-containing compound is its isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two major peaks in the mass spectrum for any bromine-containing fragment: the M+ peak and an M+2 peak of almost equal intensity. Observing this pattern is definitive evidence for the presence of a single bromine atom.

Data Summary Table: Predicted MS Fragments

| m/z (Predicted) | Ion | Notes |

| 226.0226 / 228.0205 | [C₁₀H₁₃⁷⁹BrN]⁺ / [C₁₀H₁₃⁸¹BrN]⁺ | Protonated molecular ion pair, [M+H]⁺. The primary confirmation.[6] |

| 147.1172 | [C₁₀H₁₂N]⁺ | Loss of HBr from the molecular ion. |

| 70.0651 | [C₄H₈N]⁺ | A common fragment from the pyrrolidine ring.[7] |

Experimental Protocol for ESI-HRMS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap) at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 amu).

-

Analysis: Compare the measured m/z of the most intense peak in the molecular ion cluster to the theoretical m/z for [C₁₀H₁₃BrN]⁺. The mass error should be less than 5 ppm, and the 1:1 isotopic pattern for M+ and M+2 must be present.

Section 4: Functional Group Identification - Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple method to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[8]

The Vibrational Fingerprint

For this compound, the FTIR spectrum serves as a qualitative check. The presence of key stretches validates the major structural components suggested by NMR and MS.

-

N-H Stretch: A moderate, sharp peak around 3300-3500 cm⁻¹ is characteristic of a secondary amine.

-

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

-

C=C Stretch: Aromatic ring stretching vibrations are expected in the 1600-1450 cm⁻¹ region.

-

C-Br Stretch: A weak to moderate absorption in the fingerprint region, typically 600-500 cm⁻¹, indicates the C-Br bond.

dot

Caption: Integrated workflow for the structural elucidation of this compound.

Experimental Protocol for FTIR Analysis

-

Sample Preparation: The simplest method is Attenuated Total Reflectance (ATR). Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired and automatically subtracted from the sample spectrum.

Section 5: The Definitive Proof - Single-Crystal X-ray Crystallography

When absolute, unambiguous proof of structure—including stereochemistry—is required, single-crystal X-ray crystallography is the gold standard.[9][10] While more time-consuming than spectroscopy, it provides a complete three-dimensional model of the molecule as it exists in the crystal lattice.

From Synthesis to Diffraction: A Workflow Overview

-

Crystal Growth: The primary challenge is often growing a high-quality single crystal. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system.[11]

-

Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.[12]

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the atomic positions are determined. This model is then refined to best fit the experimental data. The final output is a 3D structure with precise bond lengths, bond angles, and torsional angles.[13]

Section 6: Integrated Data Analysis: A Self-Validating Approach

References

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]

- 2. enamine.net [enamine.net]

- 3. Pyrrolidine synthesis [organic-chemistry.org]

- 4. This compound hydrochloride | 1187931-39-0 [chemicalbook.com]

- 5. digibuo.uniovi.es [digibuo.uniovi.es]

- 6. PubChemLite - this compound hydrochloride (C10H12BrN) [pubchemlite.lcsb.uni.lu]

- 7. Pyrrolidine [webbook.nist.gov]

- 8. d-nb.info [d-nb.info]

- 9. Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Collection - Synthesis and Single-Crystal X-ray Characterization of 4,4âââ-Functionalized 4â-(4-Bromophenyl)-2,2â:6â,2âââ-terpyridines - The Journal of Organic Chemistry - Figshare [figshare.com]

- 11. Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Crystallization and preliminary X-ray diffraction analysis of the BRPF1 bromodomain in complex with its H2AK5ac and H4K12ac histone-peptide ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4′-(3-Bromophenyl)-1′-methyldispiro[indan-2,2′-pyrrolidine-3′,2′′-indan]-1,3,1′′-trione - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of the 3-Arylpyrrolidine Scaffold

An In-Depth Technical Guide to the Synthesis of 3-(4-Bromophenyl)pyrrolidine and Its Derivatives

The pyrrolidine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2][3][4] Its three-dimensional structure and the basicity of the nitrogen atom are key features that facilitate critical interactions with biological targets.[1] Among the various substituted pyrrolidines, the 3-aryl motif is of particular significance, appearing in molecules targeting a diverse range of biological pathways, including neurotransmission and gene transcription.[5][6][7][8]

This guide focuses on the synthesis of a highly versatile building block: this compound. The strategic placement of a bromine atom on the phenyl ring provides a synthetic "handle" for extensive diversification. This allows researchers to employ powerful cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, to rapidly generate libraries of novel compounds for drug discovery programs.[9][10]

Herein, we explore multiple robust synthetic strategies for constructing the this compound core, from classical reductive aminations to modern transition-metal-catalyzed C-H functionalization and hydroarylation reactions. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and discuss the subsequent derivatization of this pivotal intermediate. The goal is to equip researchers, scientists, and drug development professionals with a comprehensive and practical understanding of how to access and utilize this valuable chemical entity.

Part 1: Core Synthetic Strategies for this compound

The construction of the 3-arylpyrrolidine skeleton can be approached from several distinct angles, each with its own advantages regarding starting material availability, scalability, and stereochemical control.

Palladium-Catalyzed Hydroarylation of Pyrrolines

A highly efficient and direct method for synthesizing 3-arylpyrrolidines is the palladium-catalyzed hydroarylation of N-alkyl pyrrolines.[5][6] This approach is a significant advancement over traditional Mizoroki-Heck reactions, which typically yield unsaturated products. In this hydroarylation variant, a hydride source intercepts a key palladium intermediate, leading to the desired saturated pyrrolidine ring.

Causality and Mechanistic Insight: The success of this transformation hinges on the nature of the nitrogen substituent. While N-acyl pyrrolines tend to undergo standard Mizoroki-Heck arylation, the corresponding N-alkyl pyrrolines favor the hydroarylation pathway.[5][6] This is attributed to the formation of a chelated palladium complex that influences the reaction's regiochemistry and facilitates the final reductive step. The process involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by carbopalladation across the pyrroline double bond, and finally, reductive elimination with a hydride source to yield the product and regenerate the catalyst.

Caption: Catalytic cycle for Palladium-catalyzed hydroarylation.

Reductive Amination Strategies

Reductive amination is a cornerstone of amine synthesis, offering a robust and versatile method for forming C-N bonds.[11] For the synthesis of N-aryl-substituted pyrrolidines, this can be achieved through the reaction of a 1,4-dicarbonyl compound (or a masked equivalent like 2,5-dimethoxytetrahydrofuran) with an aniline derivative, followed by reduction.[12][13]

Causality and Mechanistic Insight: This one-pot reaction proceeds through the initial formation of an enamine or iminium ion intermediate upon reaction of the amine with a carbonyl group. A subsequent intramolecular cyclization via a second condensation event forms a cyclic iminium ion, which is then reduced by a hydride reagent (e.g., sodium borohydride) to furnish the final pyrrolidine ring.[11][13] The choice of reducing agent and acidic co-solvent is critical for driving the reaction to completion and preventing side reactions.[13] More advanced methods utilize iridium-catalyzed transfer hydrogenation for a highly efficient and practical synthesis.[12]

Michael Addition and Cyclization

The Michael addition, or conjugate addition, is a powerful tool for carbon-carbon bond formation.[14] In the context of pyrrolidine synthesis, an amine can act as the nucleophile in an intramolecular aza-Michael addition, or a carbon nucleophile can add to an unsaturated precursor, setting the stage for a subsequent cyclization.

Causality and Mechanistic Insight: An exemplary pathway involves the organocatalytic enantioselective Michael addition of a nitroalkane to an enone.[15] The secondary amine of a pyrrolidine-based catalyst (like a proline derivative) reacts with a carbonyl compound to form a nucleophilic enamine intermediate.[16] This enamine then attacks the Michael acceptor (the enone). The resulting intermediate is subsequently hydrolyzed to release the product and regenerate the catalyst. The chiral environment of the catalyst directs the stereochemical outcome of the addition.[16] The newly formed adduct can then be elaborated through reduction of the nitro group and reductive cyclization to form the pyrrolidine ring.

Direct C-H Functionalization

Cutting-edge synthetic strategies aim for maximal atom economy by directly functionalizing C-H bonds. Rhodium-catalyzed intermolecular C-H functionalization has emerged as a powerful method for synthesizing complex β-arylpyrrolidines.[17][18][19]

Causality and Mechanistic Insight: This sophisticated methodology often involves the generation of a metal-carbene intermediate from a precursor like a 4-aryl-1-sulfonyl-1,2,3-triazole. This reactive species then undergoes an enantioselective intermolecular allylic C(sp³)-H insertion into an alkene. The resulting product can then be transformed through a series of steps, such as ozonolysis and in situ diversification of the hemiaminal, to yield highly substituted, stereochemically defined β-arylpyrrolidines.[17][18] While complex, this route offers unparalleled control over stereochemistry and access to densely functionalized scaffolds.

Part 2: Synthesis of Derivatives

The true utility of this compound lies in its capacity for diversification. Both the pyrrolidine nitrogen and the bromophenyl moiety can be readily functionalized.

N-Functionalization

The secondary amine of the pyrrolidine core is a nucleophilic center that can be modified through various standard transformations to modulate the molecule's physicochemical properties, such as solubility, basicity, and lipophilicity.[1]

-

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones.

-

N-Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

N-Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

-

N-Arylation: Buchwald-Hartwig amination with aryl halides.

These modifications are critical in drug development for optimizing a compound's pharmacokinetic profile and target engagement.

Derivatization via Suzuki-Miyaura Cross-Coupling

The C-Br bond on the phenyl ring is a prime site for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which couples an organoboron species with an organohalide, is arguably the most versatile of these methods.[9][10]

Causality and Mechanistic Insight: This reaction allows for the direct formation of a C(sp²)-C(sp²) bond, enabling the introduction of a vast array of (hetero)aryl groups. The catalytic cycle involves the oxidative addition of the 4-bromophenyl group to a Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. This reaction is tolerant of a wide range of functional groups, making it ideal for late-stage diversification in a synthetic sequence.

Caption: General workflow for diversifying the core scaffold.

Part 3: Experimental Protocols & Data

To ensure the practical applicability of this guide, we provide detailed, self-validating protocols for key transformations.

Protocol 1: Palladium-Catalyzed Hydroarylation of 1-Boc-2,3-dihydropyrrole

This protocol is adapted from the principles described by Sweeney et al. for the synthesis of 3-arylpyrrolidines.[6]

Objective: To synthesize 1-Boc-3-(4-bromophenyl)pyrrolidine.

Reagents & Equipment:

-

1-Boc-2,3-dihydropyrrole (1.0 equiv)

-

4-Bromophenyl iodide (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)

-

Triphenylphosphine (PPh₃, 0.20 equiv)

-

Potassium phosphate (K₃PO₄, 2.0 equiv)

-

Tetramethylammonium formate (Me₄N•HCO₂, 2.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Schlenk flask, magnetic stirrer, argon atmosphere

Procedure:

-

To a dry Schlenk flask under an argon atmosphere, add palladium(II) acetate (0.05 equiv), triphenylphosphine (0.20 equiv), and potassium phosphate (2.0 equiv).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous DMF via syringe, followed by 1-Boc-2,3-dihydropyrrole (1.0 equiv) and 4-bromophenyl iodide (1.2 equiv).

-

Finally, add the tetramethylammonium formate (2.0 equiv).

-

Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired 1-Boc-3-(4-bromophenyl)pyrrolidine.

Protocol 2: Reductive Amination Synthesis of 1-Phenyl-3-(4-bromophenyl)pyrrolidine

This protocol is based on the general principles of reductive amination for pyrrolidine synthesis.[12][13]

Objective: To synthesize 1-Phenyl-3-(4-bromophenyl)pyrrolidine.

Reagents & Equipment:

-

3-(4-Bromophenyl)-1,4-butanediol (1.0 equiv) - Note: This precursor would need to be synthesized, e.g., from 4-bromophenylacetic acid.

-

Aniline (1.1 equiv)

-

[Cp*IrCl₂]₂ (Iridium catalyst, 0.01 equiv)

-

Sodium formate (HCOONa, 4.0 equiv)

-

Water

-

Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

-

In a round-bottom flask, combine 3-(4-Bromophenyl)-1,4-butanediol (1.0 equiv), aniline (1.1 equiv), [Cp*IrCl₂]₂ (0.01 equiv), and sodium formate (4.0 equiv).

-

Add water to form a stirrable suspension.

-

Attach a reflux condenser and heat the mixture to 100 °C with vigorous stirring for 24 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure 1-Phenyl-3-(4-bromophenyl)pyrrolidine.

Table 1: Comparison of Core Synthetic Strategies

| Synthetic Strategy | Key Precursors | Catalyst/Reagent | Typical Yields | Pros | Cons |

| Pd-Catalyzed Hydroarylation | N-Alkyl Pyrroline, Aryl Halide | Pd(OAc)₂ / Ligand, Hydride Source | Good to Excellent | Direct, high atom economy, broad scope.[6] | Requires specific N-alkyl pyrroline; catalyst cost. |

| Reductive Amination | 1,4-Diketone or Diol, Amine | Hydride Reductant or Transfer Hydrogenation Catalyst | Good to Excellent | Robust, scalable, uses common reagents.[12] | Precursor synthesis can be multi-step. |

| Michael Addition / Cyclization | Enone, Nucleophile (e.g., Nitroalkane) | Organocatalyst (e.g., Proline) | Good | Excellent for stereocontrol.[15][16] | Multi-step sequence; may require optimization. |

| C-H Functionalization | Alkene, Aryl-triazole | Rhodium Catalyst | Good | Highly innovative, precise control.[17] | Complex catalysts and precursors; limited scope. |

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. enamine.net [enamine.net]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of 3‐aryl pyrrolidines: A highlights | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 12. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 14. Michael Addition [organic-chemistry.org]

- 15. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. benchchem.com [benchchem.com]

- 17. Rhodium-Catalyzed Intermolecular C-H Functionalization as a Key Step in the Synthesis of Complex Stereodefined β-Arylpyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Rhodium-Catalyzed Intermolecular C-H Functionalization as a Key Step in the Synthesis of Complex Stereodefined β-Arylpyrrolidines. | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to the Biological Mechanism of Action of 3-(4-Bromophenyl)pyrrolidine

This guide provides a comprehensive technical overview of the biological mechanism of action of 3-(4-Bromophenyl)pyrrolidine, a synthetic compound with significant potential in neuropharmacology. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, explains the causality behind experimental approaches, and provides detailed protocols for investigating its activity.

Introduction: The Pyrrolidine Scaffold in Neuropharmacology

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including natural alkaloids and synthetic drugs.[1] Its rigid, five-membered structure provides a three-dimensional framework that can be strategically functionalized to achieve high affinity and selectivity for various biological targets.[2] In the context of neuroscience, pyrrolidine derivatives have been extensively explored for their ability to modulate neurotransmitter systems, leading to the development of agents with antidepressant, anticonvulsant, and analgesic properties.[3] The subject of this guide, this compound, emerges from this rich history, with its primary mechanism of action hypothesized to be the modulation of monoamine neurotransmission.

Primary Mechanism of Action: Monoamine Reuptake Inhibition

The principal mechanism through which this compound and its structural analogs are believed to exert their biological effects is through the inhibition of monoamine transporters.[4][5][6] Specifically, these compounds are often potent inhibitors of the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).

By binding to these transporters, this compound blocks the reuptake of their respective neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—from the synaptic cleft back into the presynaptic neuron. This inhibition leads to an increased concentration and prolonged residence time of these monoamines in the synapse, thereby enhancing and extending their signaling to postsynaptic receptors. This "triple reuptake inhibition" is a sought-after profile for the development of treatments for mood disorders and other CNS conditions.[5]

Molecular Interactions with Monoamine Transporters

The interaction of this compound with monoamine transporters is a complex interplay of stereochemistry and specific chemical features. The pyrrolidine ring serves as a key pharmacophore, while the 4-bromophenyl substituent likely engages in crucial binding interactions within the transporter proteins. The bromine atom, being a halogen, can participate in halogen bonding, a non-covalent interaction that can contribute significantly to binding affinity.

The following diagram illustrates the hypothesized mechanism of action at the synaptic level.

Figure 1: Hypothesized mechanism of monoamine reuptake inhibition by this compound.

Experimental Validation of the Mechanism of Action

To rigorously characterize the interaction of this compound with monoamine transporters, a series of in vitro and in vivo experiments are essential. The following protocols are standard in the field and provide a framework for a thorough investigation.

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique to determine the affinity of a compound for a specific receptor or transporter. In this case, the goal is to measure the binding affinity (Ki) of this compound for SERT, NET, and DAT.

Protocol: Competitive Radioligand Binding Assay

-

Preparation of Membranes:

-

Obtain cell lines stably expressing human SERT, NET, or DAT (e.g., HEK293 cells).

-

Culture cells to a high density and harvest.

-

Homogenize cells in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the cell membranes.

-

Wash the membrane pellet multiple times to remove endogenous ligands.

-

Resuspend the final membrane pellet in the assay buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Assay Setup:

-

In a 96-well plate, add a fixed concentration of a specific radioligand for each transporter (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT).

-

Add increasing concentrations of the test compound (this compound).

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known inhibitor).

-

Add the prepared cell membranes to initiate the binding reaction.

-

-

Incubation and Termination:

-

Incubate the plate at a specific temperature (e.g., room temperature) for a defined period to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.

-

-

Detection and Data Analysis:

-

Place the filter discs in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

The following diagram outlines the workflow for a competitive radioligand binding assay.

Figure 2: Workflow for a competitive radioligand binding assay.

Neurotransmitter Uptake Assays

While binding assays measure the affinity of a compound for a transporter, they do not directly assess its functional effect on transporter activity. Neurotransmitter uptake assays measure the ability of a compound to inhibit the transport of a neurotransmitter into cells.

Protocol: In Vitro Neurotransmitter Uptake Assay

-

Cell Culture:

-

Use cell lines stably expressing the human monoamine transporters (as in the binding assay).

-

Plate the cells in a 96-well plate and allow them to adhere and grow.

-

-

Assay Procedure:

-

Wash the cells with a pre-warmed buffer (e.g., Krebs-Ringer-HEPES).

-

Pre-incubate the cells with increasing concentrations of the test compound (this compound) or a reference inhibitor.

-

Initiate the uptake by adding a mixture of a radiolabeled neurotransmitter (e.g., [³H]5-HT, [³H]NE, or [³H]DA) and a small amount of the corresponding unlabeled neurotransmitter.

-

Incubate for a short period at 37°C to allow for uptake.

-

Terminate the uptake by rapidly aspirating the medium and washing the cells with ice-cold buffer.

-

-

Detection and Analysis:

-

Lyse the cells to release the internalized radiolabeled neurotransmitter.

-

Transfer the lysate to scintillation vials and measure the radioactivity.

-

Determine the IC50 value for the inhibition of uptake by plotting the percentage of uptake inhibition against the logarithm of the compound concentration.

-

Potential for Off-Target Activities

While the primary mechanism of action of this compound is likely monoamine reuptake inhibition, it is crucial in drug development to investigate potential off-target activities. The pyrrolidine scaffold is versatile and can interact with a range of biological targets.[2][3] For instance, some pyrrolidine derivatives have shown activity as mu-opioid receptor agonists or as anticonvulsants through modulation of ion channels.[7][8] A comprehensive understanding of the compound's selectivity profile is essential for predicting its therapeutic window and potential side effects.

Summary of Quantitative Data

The following table summarizes the type of quantitative data that should be obtained from the described experimental protocols to fully characterize the mechanism of action of this compound.

| Parameter | Assay | Target | Description |

| Ki (nM) | Radioligand Binding | SERT, NET, DAT | Binding affinity of the compound to the transporter. |

| IC50 (nM) | Neurotransmitter Uptake | SERT, NET, DAT | Potency of the compound in inhibiting transporter function. |

Conclusion

This compound is a promising compound with a hypothesized mechanism of action centered on the inhibition of monoamine reuptake. This in-depth technical guide has outlined this primary mechanism, provided detailed experimental protocols for its validation, and emphasized the importance of assessing off-target activities. A thorough investigation following the principles and methodologies described herein will be critical for elucidating the full pharmacological profile of this compound and guiding its future development as a potential therapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of new monoamine reuptake inhibitors with potential therapeutic utility in depression and pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buy (1R)-1-[4-(4-bromophenyl)phenyl]-2-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanol [smolecule.com]

In silico modeling and docking studies of 3-(4-Bromophenyl)pyrrolidine

An In-Depth Technical Guide to the In Silico Modeling and Docking Studies of 3-(4-Bromophenyl)pyrrolidine

Abstract

The pyrrolidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous FDA-approved drugs and natural products, particularly those targeting the central nervous system (CNS).[1][2][3] This guide presents a comprehensive in silico evaluation of a representative molecule, this compound, a compound whose structural motifs suggest a strong potential for interaction with monoamine transporters. As a Senior Application Scientist, this document is structured not as a rigid protocol, but as a narrative of scientific inquiry, elucidating the causal logic behind each methodological choice. We will navigate the complete computational workflow, from target identification and validation to molecular docking, post-simulation analysis, and predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. Our objective is to provide a robust, self-validating framework that researchers, scientists, and drug development professionals can adapt for the prospective analysis of novel CNS-active compounds.

Introduction: The Rationale for In Silico First

In the landscape of CNS drug discovery, the failure rate of promising compounds is notoriously high, often due to unforeseen pharmacokinetic or toxicity issues.[4] Computational drug design offers a powerful paradigm to mitigate these risks, enabling the rapid, cost-effective screening of molecular candidates before committing to expensive and time-consuming synthesis and in vitro testing.[5][6] This "fail fast, fail cheap" approach is crucial for prioritizing compounds with the highest probability of success.

The molecule at the core of this guide, this compound, was selected for its archetypal features. The pyrrolidine ring is a key component in a multitude of CNS agents, valued for its ability to form critical interactions with biological targets.[7] The 4-bromophenyl moiety is a halogenated aromatic group frequently found in inhibitors of monoamine transporters; for instance, the highly successful selective serotonin reuptake inhibitor (SSRI) paroxetine contains a 4-fluorophenyl group.[8] This structural homology forms our central hypothesis: This compound is a putative ligand for the monoamine transporters—the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). These transporters are critical regulators of neurotransmission and are the primary targets for many antidepressants and psychostimulants.[9][10][11]

This guide will systematically test this hypothesis using a validated computational workflow.

The Computational Drug Discovery Workflow

Our investigation follows a multi-stage computational pipeline designed to provide a holistic view of the compound's potential. Each stage is built upon the last, creating a logical progression from broad interaction potential to specific, actionable insights.

Caption: High-level overview of the in silico drug discovery pipeline.

Phase 1: System Preparation and Protocol Validation

The fidelity of any in silico model is wholly dependent on the quality of the initial inputs. This phase ensures that both the ligand and its putative protein targets are structurally and chemically sound and that our chosen simulation method can reliably reproduce experimentally observed phenomena.

Ligand Preparation Protocol

The goal is to generate a low-energy, three-dimensional conformation of this compound that is representative of its state at physiological pH (7.4).

-

Obtain 2D Structure: The molecule's structure is first defined using a SMILES (Simplified Molecular-Input Line-Entry System) string: C1C(CNC1)C2=CC=C(C=C2)Br.

-

Convert to 3D: Using software like Open Babel or the RDKit library, the 2D representation is converted into an initial 3D structure.

-

Protonation: The structure is protonated to reflect a physiological pH of 7.4. For this compound, the secondary amine in the pyrrolidine ring is expected to be protonated, carrying a positive charge, which is critical for forming salt-bridge interactions with acidic residues in a binding pocket.

-

Energy Minimization: The 3D structure is subjected to energy minimization using a force field (e.g., MMFF94 or UFF) to relieve any steric strain and find a stable, low-energy conformation. This step is vital to ensure the ligand does not carry artificially high internal energy into the docking simulation.[12]

Protein Target Preparation

Our targets are the human monoamine transporters: hSERT, hNET, and hDAT. High-resolution crystal structures of these human proteins have historically been challenging to obtain, leading researchers to rely on homology models based on templates like the bacterial leucine transporter (LeuT).[13] However, recent advances in cryo-electron microscopy have yielded structures of the human transporters. For this study, we select the following structure from the Protein Data Bank (PDB):

-

hSERT: PDB ID: 6DZY[14]

For hNET and hDAT, where high-quality human structures may be less available or lack suitable co-crystallized ligands for site definition, validated homology models remain a scientifically sound alternative.[13][15]

Protein Preparation Protocol:

-

Structure Download: Obtain the PDB file for the chosen transporter structure.

-

Clean the Structure: Remove all non-essential molecules, including water, ions, and co-crystallized ligands (the original ligand will be used later for validation). This is done to create a clean binding site for our new compound.

-

Add Hydrogens: PDB structures often lack explicit hydrogen atoms. These must be added, as they are essential for defining hydrogen bonds.

-

Assign Charges: Assign partial charges to all atoms using a force field like Gasteiger or AMBER.

-

Define the Binding Site: The binding site, or "search space," for docking must be defined. The most reliable method is to use the location of a known co-crystallized inhibitor. A grid box is typically defined around this ligand, encompassing all residues within a 5-10 Å radius.[12] For hSERT (6DZY), the binding site is defined by the location of the co-crystallized inhibitor, paroxetine.

Trustworthiness: The Self-Validating Docking Protocol

Before docking our novel compound, we must first prove that our chosen docking software and parameters can accurately reproduce a known, experimentally determined binding pose. This validation step is non-negotiable for ensuring the trustworthiness of the results.[16][17]

Protocol Validation Steps:

-

Extract Co-crystallized Ligand: From the original, unaltered PDB file (e.g., 6DZY), extract the co-crystallized ligand (paroxetine).

-

Prepare Ligand: Prepare this extracted ligand using the same protocol described in Section 3.1.

-

Re-dock: Dock the prepared ligand back into the binding site of the prepared protein from which it was extracted.

-

Calculate RMSD: Superimpose the lowest-energy docked pose with the original crystallographic pose and calculate the Root-Mean-Square Deviation (RMSD).

-

Acceptance Criteria: An RMSD value of less than 2.0 Å is considered a successful validation, indicating that the docking protocol has accurately reproduced the experimental binding mode.[16] This provides confidence that the poses predicted for our novel compound are plausible.

Caption: Workflow for validating the molecular docking protocol.

Phase 2: Molecular Docking and Interaction Analysis

With a validated protocol, we can now proceed to dock this compound into the binding sites of hSERT, hNET, and hDAT.

The Docking Simulation

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the protein) to form a stable complex.[6] The simulation explores numerous possible conformations of the ligand within the binding site and assigns a score to each, estimating the binding affinity.

Protocol:

-

Input Files: Provide the prepared ligand file and the prepared protein files for hSERT, hNET, and hDAT to the docking software (e.g., AutoDock Vina).

-

Define Search Space: Use the same grid box parameters established during the validation phase for each respective transporter.

-

Execution: Run the docking simulation. The algorithm will generate a series of binding poses for the ligand, ranked by their docking score. The score is typically reported in kcal/mol, where a more negative value indicates a stronger predicted binding affinity.

Post-Docking Analysis: From Scores to Insights

A docking score alone is insufficient. The true scientific value lies in analyzing the predicted binding pose to understand the molecular interactions driving the complex formation.

-

Visualization: The top-ranked poses are loaded into a molecular visualization program (e.g., PyMOL, Chimera).

-

Interaction Mapping: Identify and analyze the key non-covalent interactions between the ligand and the protein's active site residues. These include:

-

Hydrogen Bonds: Crucial for specificity and affinity.

-

Salt Bridges: Strong electrostatic interactions, particularly important for our protonated ligand and acidic residues like Aspartate (Asp) or Glutamate (Glu). Studies show a key salt bridge with an Asp residue in transmembrane domain 1 is common for monoamine transporter substrates and inhibitors.[15][18]

-

Hydrophobic Interactions: Interactions between nonpolar regions of the ligand (like the bromophenyl ring) and hydrophobic residues in the protein.

-

Pi-Pi Stacking: Favorable interactions between aromatic rings.

-

Phase 3: ADMET Profiling for Drug-Likeness

A compound that binds with high affinity is useless if it cannot reach its target in the body or is toxic. ADMET prediction provides an early warning of potential liabilities.[19][20]

References

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Molecular Generation for CNS Drug Discovery and Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Survey on Computational Methods in Drug Discovery for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. enamine.net [enamine.net]

- 8. A novel Bromine-containing paroxetine analog provides mechanistic clues for binding ambiguity at the central primary binding site of the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 10. How Antidepressants Block Serotonin Transport [als.lbl.gov]

- 11. Norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 12. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comparative Modeling of the Human Monoamine Transporters: Similarities in Substrate Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. kuhnlab.natsci.msu.edu [kuhnlab.natsci.msu.edu]

- 18. Monoamine transporters: insights from molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. fiveable.me [fiveable.me]

- 20. Preliminary ADMET Prediction - Creative Biolabs [creative-biolabs.com]

A Technical Guide to the Spectroscopic Characterization of 3-(4-Bromophenyl)pyrrolidine

Prepared by: A Senior Application Scientist

Foreword: The Imperative of Rigorous Spectroscopic Analysis in Drug Discovery

In the landscape of modern drug development, the unambiguous structural elucidation of novel chemical entities is the bedrock upon which all subsequent research is built. For molecules such as 3-(4-bromophenyl)pyrrolidine, a versatile scaffold in medicinal chemistry, a comprehensive understanding of its spectroscopic signature is not merely an academic exercise but a critical component of quality control, reaction monitoring, and the interpretation of structure-activity relationships (SAR). This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages foundational spectroscopic principles and comparative data from closely related analogs to present a robust, predictive, and instructional overview for the research scientist.

Molecular Structure and Its Spectroscopic Implications

The structure of this compound combines a saturated heterocyclic amine (pyrrolidine) with a substituted aromatic ring. This juxtaposition of aliphatic and aromatic systems gives rise to a distinct and informative spectroscopic profile. The key structural features to consider are:

-

The 4-Bromophenyl Group: A parasubstituted benzene ring, which will exhibit characteristic signals in both ¹H and ¹³C NMR spectroscopy. The bromine atom, being electronegative and heavy, will influence the chemical shifts of the aromatic protons and carbons and will produce a characteristic isotopic pattern in mass spectrometry.

-

The Pyrrolidine Ring: A five-membered saturated heterocycle. The protons on this ring are in an aliphatic environment, but their chemical shifts will be influenced by the neighboring nitrogen atom and the attached aromatic ring. The non-planar, puckered nature of the pyrrolidine ring can lead to complex splitting patterns for its protons.

-

The Secondary Amine: The N-H proton of the pyrrolidine ring is a key feature that will be observable in both ¹H NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Positional Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a wealth of information.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate interpretation.

Workflow for NMR Sample Preparation and Analysis

Caption: Standard workflow for NMR data acquisition.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound will exhibit distinct signals corresponding to the aromatic and aliphatic protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H-2', H-6' (Aromatic) | 7.40 - 7.50 | Doublet | 8.0 - 9.0 | Protons ortho to the bromine atom are deshielded. They appear as a doublet due to coupling with H-3' and H-5'. |

| H-3', H-5' (Aromatic) | 7.10 - 7.20 | Doublet | 8.0 - 9.0 | Protons meta to the bromine atom are less deshielded. They appear as a doublet due to coupling with H-2' and H-6'. |

| H-3 (Pyrrolidine) | 3.40 - 3.60 | Multiplet | - | This methine proton is deshielded by both the adjacent nitrogen and the aromatic ring. It will show complex splitting due to coupling with the four adjacent methylene protons. |

| H-2, H-5 (Pyrrolidine) | 3.00 - 3.40 | Multiplets | - | These methylene protons are adjacent to the nitrogen atom and will be deshielded. The axial and equatorial protons are diastereotopic, leading to complex splitting patterns. |

| H-4 (Pyrrolidine) | 2.00 - 2.30 | Multiplet | - | These methylene protons are further from the nitrogen and will be less deshielded. They will also exhibit complex splitting. |

| N-H (Amine) | 1.50 - 2.50 | Broad Singlet | - | The chemical shift of the N-H proton is variable and depends on concentration and solvent. It often appears as a broad signal due to quadrupole broadening and exchange. |

Note: Predicted values are based on analysis of similar structures and standard chemical shift tables. Actual experimental values may vary.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1' (Aromatic) | 140 - 145 | The ipso-carbon attached to the pyrrolidine ring. |

| C-4' (Aromatic) | 120 - 125 | The ipso-carbon attached to the bromine atom. The signal will be attenuated due to the C-Br bond. |

| C-3', C-5' (Aromatic) | 128 - 132 | Aromatic carbons ortho to the pyrrolidine substituent. |

| C-2', C-6' (Aromatic) | 131 - 135 | Aromatic carbons meta to the pyrrolidine substituent, ortho to the bromine. |

| C-2, C-5 (Pyrrolidine) | 48 - 55 | Carbons adjacent to the nitrogen atom. |

| C-3 (Pyrrolidine) | 40 - 45 | The methine carbon attached to the aromatic ring. |

| C-4 (Pyrrolidine) | 30 - 35 | The methylene carbon at the 4-position of the pyrrolidine ring. |

Note: The presence of bromine can sometimes lead to peak broadening in the ¹³C NMR spectrum for the directly attached carbon.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions from the N-H bond, C-H bonds (both aromatic and aliphatic), and the C-N bond.

Experimental Protocol for IR Data Acquisition

Workflow for Acquiring an FT-IR Spectrum

A Technical Guide to 3-(4-Bromophenyl)pyrrolidine: Synthesis, Characterization, and Application

Introduction: The Strategic Value of the 3-Aryl Pyrrolidine Scaffold

In the landscape of modern medicinal chemistry, the pyrrolidine ring is a cornerstone scaffold, prized for its conformational rigidity, introduction of a key basic nitrogen center, and its ability to project substituents into three-dimensional space.[1] When functionalized at the 3-position with an aryl group, it becomes what is often termed a "privileged structure"—a molecular framework that is a recurring motif in biologically active compounds.[2] 3-(4-Bromophenyl)pyrrolidine is a quintessential example of such a scaffold, serving as a versatile and high-value building block for drug discovery programs targeting a range of central nervous system (CNS) receptors and other critical biological targets.

This guide provides an in-depth look at this compound, focusing on a robust synthetic strategy, comprehensive characterization, and its applications for researchers in pharmaceutical and chemical development.

Chemical Identity and Physicochemical Properties

The fundamental identity of a chemical reagent is the bedrock of its application. All experimental design and interpretation rely on the unequivocal confirmation of its structure and purity.

| Property | Value | Source(s) |

| Chemical Name | This compound | N/A |

| CAS Number | 1469974-99-9 | N/A |

| Molecular Formula | C₁₀H₁₂BrN | N/A |

| Molecular Weight | 226.11 g/mol | N/A |

| Predicted Boiling Point | 293.4 ± 33.0 °C (at 760 mmHg) | N/A |

| Predicted Density | 1.369 ± 0.06 g/cm³ | N/A |

graph chemical_structure { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define nodes for atoms N1 [label="N", fontcolor="#202124"]; C1 [label="C", fontcolor="#202124"]; C2 [label="C", fontcolor="#202124"]; C3 [label="C", fontcolor="#202124"]; C4 [label="C", fontcolor="#202124"]; H_N [label="H", fontcolor="#202124"];

C_aryl_1 [label="C", fontcolor="#202124"]; C_aryl_2 [label="C", fontcolor="#202124"]; C_aryl_3 [label="C", fontcolor="#202124"]; C_aryl_4 [label="C", fontcolor="#202124"]; C_aryl_5 [label="C", fontcolor="#202124"]; C_aryl_6 [label="C", fontcolor="#202124"]; Br [label="Br", fontcolor="#EA4335"];

// Position nodes N1 [pos="0,0!"]; C1 [pos="-1.2,-0.5!"]; C2 [pos="-1.2,1.5!"]; C3 [pos="0,2.5!"]; C4 [pos="1.2,1.5!"]; H_N [pos="0,-1!"];

C_aryl_1 [pos="0,4!"]; C_aryl_2 [pos="-1.2,4.7!"]; C_aryl_3 [pos="-1.2,6.2!"]; C_aryl_4 [pos="0,6.9!"]; C_aryl_5 [pos="1.2,6.2!"]; C_aryl_6 [pos="1.2,4.7!"]; Br [pos="0,8.4!"];

// Draw bonds N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- N1; N1 -- H_N; C3 -- C_aryl_1;

// Aromatic ring with alternating bonds C_aryl_1 -- C_aryl_2 [style=solid]; C_aryl_2 -- C_aryl_3 [style=dashed]; C_aryl_3 -- C_aryl_4 [style=solid]; C_aryl_4 -- C_aryl_5 [style=dashed]; C_aryl_5 -- C_aryl_6 [style=solid]; C_aryl_6 -- C_aryl_1 [style=dashed]; C_aryl_4 -- Br; }

Figure 1: Chemical Structure of this compound.

Synthesis Strategy: Palladium-Catalyzed Reductive Mizoroki-Heck Reaction

While classical methods for creating 3-aryl pyrrolidines exist, they often require multi-step sequences or harsh conditions. A superior, modern approach is the palladium-catalyzed hydroarylation, also known as the reductive Mizoroki-Heck reaction.[1][3] This method offers a direct and efficient route from readily available starting materials.

Causality of the Method: The standard Mizoroki-Heck reaction couples an aryl halide with an alkene, typically yielding an unsaturated product. However, in the case of certain substrates like N-alkyl pyrrolines, the reaction pathway can be "hijacked."[4] Instead of β-hydride elimination to form an unsaturated pyrrole (a common side reaction), the intermediate palladium-hydride species is leveraged to reduce the initial product in situ, leading directly to the saturated 3-aryl pyrrolidine. This strategic choice simplifies the process, often improving yields and reducing purification burdens.

Figure 2: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of N-Propyl-3-(4-bromophenyl)pyrrolidine

This protocol is adapted from the general methodology reported by Sweeney et al. for the hydroarylation of N-alkyl pyrrolines.[1][2][4] The N-propyl group is chosen for its relevance in CNS-active compounds, but other N-alkyl or N-Boc protected pyrrolines can be used.

Materials:

-

N-Propyl-2,5-dihydro-1H-pyrrole

-

1-Bromo-4-iodobenzene

-

Palladium(II) chloride (PdCl₂)

-

Tri(o-tolyl)phosphine (P(o-Tol)₃)

-

N,N-Dimethylpiperazine (DMP) or similar base

-

Formic acid (HCO₂H)

-

Anhydrous acetonitrile (MeCN)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Catalyst Preparation: To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add PdCl₂ (0.04 eq.), P(o-Tol)₃ (0.06 eq.), and anhydrous acetonitrile. Stir the mixture for 15 minutes at room temperature to allow for pre-formation of the active catalyst complex.

-

Reagent Addition: To the catalyst mixture, add 1-bromo-4-iodobenzene (1.0 eq.), N-Propyl-2,5-dihydro-1H-pyrrole (1.2 eq.), N,N-dimethylpiperazine (5.0 eq.), and finally, formic acid (5.0 eq.) dropwise.

-

Experimental Rationale: Iodobenzene is more reactive than bromobenzene in the oxidative addition step to Pd(0), ensuring selective reaction at the C-I bond. Formic acid serves as the hydride source for the reductive step. The phosphine ligand stabilizes the palladium catalyst, while the base is crucial for the catalytic cycle.

-

-

Reaction: Heat the reaction mixture to 80 °C and monitor by TLC or LC-MS until the starting aryl halide is consumed (typically 12-24 hours).

-

Workup: Cool the reaction to room temperature. Carefully quench the mixture by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-Propyl-3-(4-bromophenyl)pyrrolidine.

Characterization and Quality Control: A Self-Validating System

Asserting the identity and purity of the final compound is non-negotiable. A combination of spectroscopic and chromatographic methods provides a self-validating system.

| Technique | Expected Outcome & Rationale |

| ¹H NMR | Aromatic Region (δ ~7.0-7.5 ppm): Two doublets exhibiting an AA'BB' splitting pattern, characteristic of a 1,4-disubstituted benzene ring. Aliphatic Region (δ ~1.5-3.5 ppm): A series of complex multiplets corresponding to the diastereotopic protons of the pyrrolidine ring and the N-propyl group. Integration of these regions should match the expected proton count. |

| ¹³C NMR | Aromatic Region (δ ~110-150 ppm): Four signals for the aromatic carbons (two for the CHs and two quaternary carbons, one of which is ipso to the bromine). Aliphatic Region (δ ~20-60 ppm): Signals corresponding to the carbons of the pyrrolidine and N-propyl groups. |

| LC-MS | A single major peak in the chromatogram (purity >95%). The mass spectrum should show a characteristic isotopic pattern for the molecular ion [M+H]⁺ due to the presence of bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio), providing definitive confirmation of the molecular formula. |

| HPLC | Used to establish final purity (e.g., >98%) by area percentage, using a standardized method with a suitable column (e.g., C18) and mobile phase (e.g., acetonitrile/water with TFA or formic acid). |

Applications in Drug Development

The this compound scaffold is a gateway to a multitude of high-value pharmaceutical targets.

-

CNS Receptor Ligands: The core structure is ideal for developing potent and selective ligands for dopamine and serotonin receptors, which are implicated in a wide range of neurological and psychiatric disorders.[2]

-

Enzyme Inhibition: The pyrrolidine nitrogen can act as a key hydrogen bond donor/acceptor or as an anchor point for further elaboration, leading to potent enzyme inhibitors. The bromophenyl group provides a handle for further synthetic diversification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for rapid generation of analogs to explore structure-activity relationships (SAR).

-